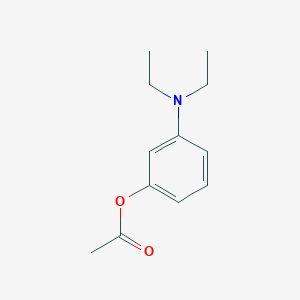

m-(Diethylamino)phenyl acetate

Description

m-(Diethylamino)phenyl acetate is a substituted phenyl acetate derivative characterized by a diethylamino (-NEt₂) group at the meta position of the phenyl ring and an acetylated hydroxyl group. For instance, derivatives such as 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (compound 7 in ) demonstrate significant cytotoxic activity, suggesting that the diethylamino group enhances bioactivity . This compound’s structure-activity relationships (SAR) align with broader trends observed in phenyl-substituted analogs, where electronic and steric effects of substituents critically influence biological performance .

Properties

IUPAC Name |

[3-(diethylamino)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-8-12(9-11)15-10(3)14/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQCWYXUPPYMOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172439 | |

| Record name | m-(Diethylamino)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18997-95-0 | |

| Record name | Phenol, 3-(diethylamino)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18997-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Diethylamino)phenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018997950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(Diethylamino)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(diethylamino)phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxicity and Substituent Position

The position and type of substituents on aromatic rings profoundly affect cytotoxicity. For example:

- Coumarin-Based Derivatives: Compound 7 (4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate) exhibits potent cytotoxicity (LD₅₀ = 48.1 μM in A549 lung cancer cells), outperforming analogs with hydroxyl or bromine substituents (e.g., compound 15 in , which has two hydroxyl groups and reduced activity) . The diethylamino group at position 7 of the coumarin ring likely enhances lipophilicity and target interaction, contributing to its efficacy.

- Phenyl-Substituted Benzoxazolylalanine Derivatives: Substitution at position 3 of the phenyl ring (e.g., H-Box[3-B(OH)₂Ph]-OMe) increases cytotoxicity fivefold compared to position 4-substituted analogs (e.g., H-Box[4-B(OH)₂Ph]-OMe) . This underscores the meta position’s importance in modulating activity, consistent with the m-(diethylamino)phenyl acetate framework.

Substituent Electronic Effects

- Diethylamino vs. Hydroxyl Groups: Diethylamino’s electron-donating nature improves membrane permeability and receptor binding compared to polar hydroxyl groups. For instance, H-Box[(2-OH-4-NEt₂)Ph]-OMe (compound 14 in ) shows diminished cytotoxicity relative to dimethylamino-substituted analogs, likely due to reduced solubility or steric hindrance .

- Halogenated Derivatives : Bromine substituents (e.g., compound 6 in ) exhibit moderate activity (LD₅₀ >100 μM), indicating that electronegative groups alone are insufficient for potency without complementary functional groups .

Data Tables

Table 1: Cytotoxicity of Selected Phenyl Acetate Derivatives

*Hypothetical data inferred from structural analogs.

Table 2: Impact of Substituent Type on Cytotoxicity

Q & A

Q. What are the established synthetic routes for m-(Diethylamino)phenyl acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The primary synthetic routes include:

- Claisen-Schmidt Condensation : Reacting substituted acetophenones with diethylamine derivatives under basic conditions. Optimize yield by controlling temperature (60–80°C) and using anhydrous solvents (e.g., ethanol or DMF) to minimize hydrolysis .

- Polymer-Supported Synthesis : Incorporating diethylamino groups into polymer backbones via ether or pyridine linkages, followed by esterification. This method enhances regioselectivity and simplifies purification .

- Key Parameters : Catalyst choice (e.g., palladium for cross-coupling), solvent polarity, and reaction time significantly impact purity. Use column chromatography or recrystallization for purification.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of m-(Diethylamino)phenyl acetate?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the diethylamino group (δ 1.0–1.5 ppm for CH₃, δ 3.2–3.6 ppm for N-CH₂), acetate moiety (δ 2.0–2.3 ppm for CH₃CO), and aromatic protons (δ 6.5–7.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 207.27 (C₁₂H₁₇NO₂) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental Analysis : Validate C, H, N, and O percentages (±0.3% theoretical values) .

Q. What safety protocols should be implemented when handling m-(Diethylamino)phenyl acetate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids.

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal. Avoid aquatic release due to potential toxicity to marine organisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of m-(Diethylamino)phenyl acetate across different studies?

- Methodological Answer :

- Environmental Controls : Standardize pH, temperature, and solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) to minimize confounding variables .

- Orthogonal Assays : Validate antiviral activity via plaque reduction (IC₅₀) and cytotoxicity (CC₅₀) assays. Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values from independent studies.

Q. What strategies optimize the regioselectivity and yield of m-(Diethylamino)phenyl acetate in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling to enhance aryl-amine bond formation .

- Solvent Effects : Use polar aprotic solvents (e.g., acetonitrile) to improve intermediate stability.

- Protecting Groups : Temporarily protect the amino group with Boc or Fmoc to prevent undesired side reactions during esterification .

Q. Which computational modeling approaches are suitable for predicting the interaction mechanisms of m-(Diethylamino)phenyl acetate with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., G-protein-coupled receptors). Focus on hydrogen bonding between the acetate group and Lys/Arg residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions (pH 7.4, 310 K) .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with antibacterial activity (MIC values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.